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Compound of Interest

(6-Methoxy-1H-indol-3-
Compound Name:
yl)methanamine

Cat. No.: B591787

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for (6-Methoxy-1H-indol-3-
yl)methanamine, a significant indole derivative with potential applications in medicinal
chemistry and drug development. Due to the limited availability of a complete public dataset for
this specific molecule, this document also includes information on closely related analogs to
provide a comparative context for researchers. The guide details generalized experimental
protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, and includes a workflow diagram for the spectral analysis of
synthesized compounds.

Spectral Data

Comprehensive spectral data for (6-Methoxy-1H-indol-3-yl)methanamine is not readily
available in a single, consolidated public source. The following tables present a compilation of
expected and reported data for closely related compounds, which can serve as a reference for
the characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
chemical shifts (8) are reported in parts per million (ppm).
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Table 1: Predicted *H NMR Spectral Data for (6-Methoxy-1H-indol-3-yl)methanamine

Protons Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

NH (Indole) ~8.1 br s

A7 =75 d ~8.5

H-2 ~7.2 s

H-4 ~6.9 d ~2.2

H-5 ~6.8 dd ~8.5, 2.2

CH: ~3.9 s

OCHs ~3.8 s

NH2 ~1.5 brs

Table 2: Predicted 13C NMR Spectral Data for (6-Methoxy-1H-indol-3-yl)methanamine

Carbon Chemical Shift (6, ppm)
C-7a ~137
C-6 ~156
C-3a ~129
C-2 ~123
C-7 ~121
C-3 ~112
C-5 ~111
C-4 ~100
OCHs ~55
CH:z ~35
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Note: The data in Tables 1 and 2 are predicted values based on known spectral data of similar
indole derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their
vibrational frequencies.

Table 3: Expected IR Absorption Bands for (6-Methoxy-1H-indol-3-yl)methanamine

Functional Group Wavenumber (cm~—?) Intensity

N-H Stretch (Indole) 3400-3300 Medium

N-H Stretch (Amine) 3350-3250 Medium

C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Aliphatic) 3000-2850 Medium

C=C Stretch (Aromatic) 1620-1580 Medium-Strong
N-H Bend (Amine) 1650-1580 Medium

C-O Stretch (Aryl Ether) 1275-1200 Strong

C-N Stretch 1250-1020 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of its molecular weight and elemental
composition.

Table 4: Expected Mass Spectrometry Data for (6-Methoxy-1H-indol-3-yl)methanamine
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lon Expected m/z
[M]* 176.22
[M+H]* 177.23

- 2 .
[M-NHz]* 160.20

- 2 2 .
[M-CH2NH2]* 146.18

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for
indole derivatives. Specific parameters should be optimized for the instrument and sample in
use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD). The choice of solvent is critical and
should be based on the solubility of the compound and the desired resolution of proton
signals.

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm
for indole derivatives).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
o The residual solvent peak is used as an internal reference.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled carbon spectrum.
o Set the spectral width to approximately 0-200 ppm.

o Alarger number of scans is typically required for 13C NMR due to the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.
Place a small amount of the solid sample directly on the ATR crystal.

o Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or pure KBr pellet).
o Record the sample spectrum over the range of 4000-400 cm~1,

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

¢ Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass
determination.
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o Data Acquisition:
o Introduce the sample solution into the ion source.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o The data is typically presented as a plot of relative intensity versus the mass-to-charge

ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectral
characterization of a chemical compound like (6-Methoxy-1H-indol-3-yl)methanamine.
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Workflow for Synthesis and Spectral Analysis.

» To cite this document: BenchChem. [Spectral Analysis of (6-Methoxy-1H-indol-3-
yl)methanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591787#6-methoxy-1h-indol-3-yl-methanamine-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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